4-Phenyl-2,3-dihydropyridine
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Overview
Description
4-Phenyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bondsDihydropyridines are well-known for their biological activities, particularly as calcium channel blockers, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-2,3-dihydropyridine can be synthesized using various methods. One common approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as p-toluenesulfonic acid can be employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it to tetrahydropyridine or piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine and piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
4-Phenyl-2,3-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to calcium channel modulation and signal transduction.
Medicine: As a calcium channel blocker, it is investigated for its potential in treating hypertension and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-Phenyl-2,3-dihydropyridine involves its role as a calcium channel blocker. It binds to and inhibits voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels. This inhibition prevents calcium ions from entering the cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound’s interaction with these channels reduces vascular resistance and cardiac workload .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, but without the dihydropyridine’s double bonds.
Piperidine: A fully saturated six-membered ring with one nitrogen atom.
Tetrahydropyridine: A partially saturated six-membered ring with one nitrogen atom and one double bond.
Uniqueness: 4-Phenyl-2,3-dihydropyridine stands out due to its specific structure, which allows it to act effectively as a calcium channel blocker. Its phenyl group enhances its lipophilicity, improving its interaction with lipid membranes and increasing its biological activity compared to other dihydropyridines .
Properties
CAS No. |
106341-02-0 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydropyridine |
InChI |
InChI=1S/C11H11N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,8H,7,9H2 |
InChI Key |
IYSZUXJTMIETGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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